3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide
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Overview
Description
3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group attached to a benzene ring, along with cyclohexyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitrobenzenesulfonamide derivatives.
Reduction: Formation of cyclohexylmethylamine derivatives.
Scientific Research Applications
3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-4-chloro-N-cyclohexyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl and methyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
3-amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMZLZDYQRXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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